molecular formula C14H17N3O B1467987 [4-(Quinoxalin-2-yloxy)cyclohexyl]amine CAS No. 1990218-86-4

[4-(Quinoxalin-2-yloxy)cyclohexyl]amine

Cat. No.: B1467987
CAS No.: 1990218-86-4
M. Wt: 243.3 g/mol
InChI Key: SZMQYJFRFKAUIY-UHFFFAOYSA-N
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Description

[4-(Quinoxalin-2-yloxy)cyclohexyl]amine is a chemical compound characterized by its quinoxaline and cyclohexylamine functional groups Quinoxaline is a nitrogen-containing heterocyclic compound, while cyclohexylamine is an organic compound derived from cyclohexane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Quinoxalin-2-yloxy)cyclohexyl]amine typically involves the reaction of quinoxaline with cyclohexylamine under specific conditions. One common method is the nucleophilic substitution reaction, where quinoxaline-2-chloro is reacted with cyclohexylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: [4-(Quinoxalin-2-yloxy)cyclohexyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent and base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinoxaline-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce cyclohexylamine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinoxaline and cyclohexylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Quinoxalin-2-yloxy)cyclohexyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial and antiviral agent, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of polymers, dyes, and other industrial products.

Comparison with Similar Compounds

  • Quinoxaline: A parent compound with similar biological and chemical properties.

  • Cyclohexylamine: A related compound with a cyclohexane ring and an amine group.

  • Quinoxaline-2-carboxylic acid: A derivative of quinoxaline with a carboxylic acid group.

Uniqueness: [4-(Quinoxalin-2-yloxy)cyclohexyl]amine stands out due to its unique combination of quinoxaline and cyclohexylamine functional groups. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-quinoxalin-2-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9-11H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMQYJFRFKAUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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